molecular formula C14H23F2NO4 B2881246 (1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate CAS No. 2411591-33-6

(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate

Cat. No. B2881246
CAS RN: 2411591-33-6
M. Wt: 307.338
InChI Key: UTWWGEVIPJQEGJ-YMTOWFKASA-N
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Description

(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate is a useful research compound. Its molecular formula is C14H23F2NO4 and its molecular weight is 307.338. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Chemical Synthesis

The compound has been utilized in the field of chemical synthesis and catalysis. For instance, a related complex, [(N-benzyloxycarbonylprolyl)cyclopentadienyl]-Mo(CO)3 Me, was prepared using a similar amino acid-functionalized cyclopentadienyl-lithium reagent. This complex demonstrated significant catalytic activity in olefin epoxidation, showcasing its potential in catalytic processes (Abrantes et al., 2009).

Intermediate in Synthesis of Agonists

The compound's stereoisomers have been used as intermediates in synthesizing S1P1 receptor agonists, demonstrating its role in the development of pharmaceutical agents. This was shown through a scalable synthesis and isolation process for the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate (Wallace et al., 2009).

Development of Chiral Catalysts

The compound has also been investigated for its use in developing chiral catalysts. For example, the enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) acted as an effective hydrogen bond donor catalyst for additions of 1,3-dicarbonyl compounds, illustrating its role in enantioselective chemical reactions (Kumar et al., 2016).

Polymer Synthesis

In polymer science, chiral methylpropargyl ester monomers containing amino acid moieties, including those similar to the compound , have been synthesized and polymerized. These polymers exhibited specific rotation and circular dichroism, indicating their potential in materials science for creating one-handed helical structures (Qu et al., 2009).

Generation of Singlet Oxygen

In biochemistry, related α-dicarbonyl catabolites have been studied for their interactions with amino groups of proteins, which can lead to the generation of singlet oxygen. This indicates the compound's potential relevance in understanding oxidative stress and related biological processes (Massari et al., 2011).

Synthesis of Enantiopure Compounds

The compound has applications in the synthesis of enantiopure compounds. For instance, kinetic resolution methods have been used to efficiently synthesize enantiomers of similar compounds, aiding in the development of stereochemically complex molecules (Davies et al., 2003).

properties

IUPAC Name

methyl (1R,3R)-1-(2,2-difluoroethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(19)17-9-5-6-14(7-9,8-10(15)16)11(18)20-4/h9-10H,5-8H2,1-4H3,(H,17,19)/t9-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWWGEVIPJQEGJ-YMTOWFKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)(CC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@](C1)(CC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-methyl 3-((tert-butoxycarbonyl)amino)-1-(2,2-difluoroethyl)cyclopentanecarboxylate

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